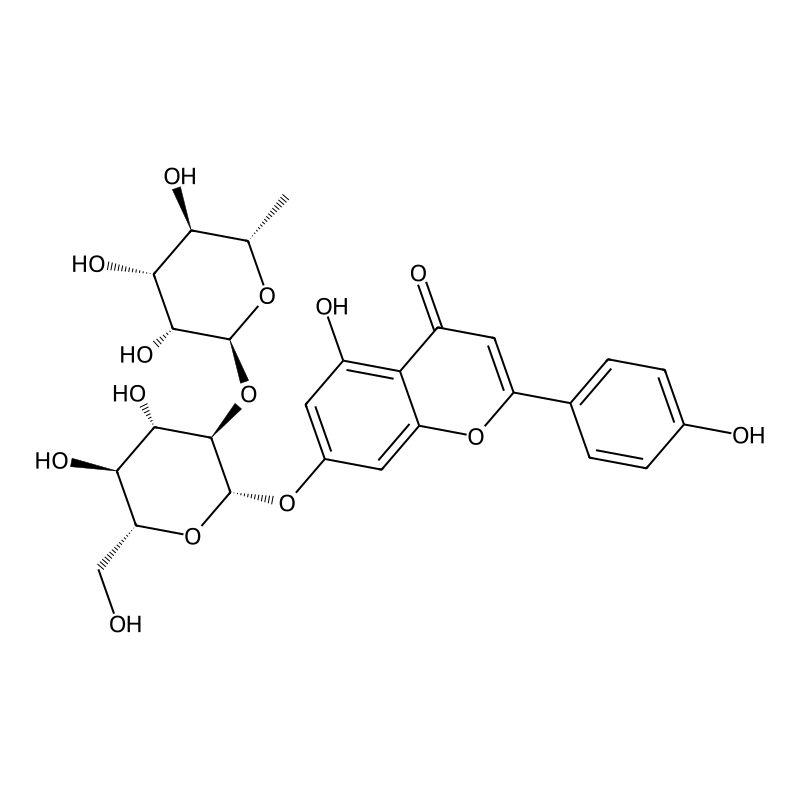Rhoifolin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
Synonyms
Canonical SMILES
Isomeric SMILES
Anti-Cancer Properties
Studies suggest Rhoifolin exhibits promising anti-cancer effects. In pancreatic cancer cells, it has been shown to:
Rhoifolin, chemically known as apigenin 7-O-neohesperidoside, is a flavonoid glycoside predominantly found in various plant species, including Rhus succedanea, bitter orange, and bergamot. Its molecular formula is C27H30O14, and it features a unique structure comprising an apigenin backbone with a neohesperidoside moiety attached to the 7-hydroxy group. This compound is characterized by its complex glycosylation, which contributes to its diverse biological activities and potential therapeutic applications .
Studies suggest that Rhoifolin exerts its effects through various mechanisms. It may improve insulin sensitivity, reduce inflammation, and exhibit anti-cancer properties by modulating specific cellular pathways [, , ]. For instance, Rhoifolin has been shown to increase the secretion of adiponectin, a hormone that regulates blood sugar levels []. Additionally, it might suppress the activity of inflammatory mediators and induce cell death in cancer cells [, ].
Currently, there is limited data on the safety profile of Rhoifolin. However, considering its natural origin, it is generally regarded as safe for consumption at dietary levels found in fruits and vegetables []. However, further research is needed to determine its safety for medicinal use and potential side effects.
Limitations and Future Research
While preliminary research suggests promising health benefits of Rhoifolin, more studies are needed to fully understand its mechanisms of action, safety profile, and potential therapeutic applications. Future research directions include:
- In-depth studies on the bioavailability and metabolism of Rhoifolin in the human body.
- Clinical trials to evaluate the efficacy and safety of Rhoifolin in various health conditions.
- Investigation of potential interactions with other medications.
- Hydrolysis: In acidic or enzymatic conditions, rhoifolin can be hydrolyzed to release apigenin and neohesperidose.
- Oxidation: The presence of hydroxyl groups allows rhoifolin to participate in oxidation reactions, which can lead to the formation of phenolic radicals.
- Glycosylation: Rhoifolin can serve as a substrate for further glycosylation, yielding more complex flavonoid derivatives.
These reactions are significant for understanding rhoifolin's stability and reactivity in biological systems.
Rhoifolin exhibits a wide range of biological activities, making it a compound of interest in pharmacological research:
- Antioxidant Activity: Rhoifolin demonstrates moderate antioxidant properties through various assays, including DPPH and FRAP tests .
- Anti-inflammatory Effects: It has been shown to reduce inflammation markers such as tumor necrosis factor-alpha and prostaglandin E2 in experimental models .
- Cytotoxicity: Rhoifolin exhibits selective cytotoxic effects against various cancer cell lines, including human epidermoid larynx and cervical carcinoma cells .
- Neuroprotective Effects: The compound has been reported to protect neurons from beta-amyloid peptide-induced neurotoxicity .
- Antidiabetic Properties: Rhoifolin enhances insulin receptor phosphorylation and adiponectin secretion in adipocytes, indicating its potential as an insulin-mimetic agent .
The synthesis of rhoifolin can be achieved through several methods:
- Extraction from Plants: Rhoifolin is typically isolated from plant materials using solvent extraction techniques followed by chromatographic purification.
- Chemical Synthesis: Synthetic approaches involve the glycosylation of apigenin with neohesperidose under controlled conditions to yield rhoifolin. Recent studies have explored transglycosylation methods to create novel derivatives .
- Biotechnological Methods: Enzymatic synthesis using glycosyltransferases offers a more sustainable route to produce rhoifolin with specific glycosylation patterns.
Rhoifolin has several applications across different fields:
- Pharmaceuticals: Due to its diverse biological activities, rhoifolin is being investigated for potential therapeutic applications in treating cancer, diabetes, and neurodegenerative diseases.
- Nutraceuticals: Its antioxidant properties make it a candidate for use in dietary supplements aimed at improving health and preventing oxidative stress-related diseases.
- Cosmetics: The anti-inflammatory effects of rhoifolin position it as an ingredient in skincare products aimed at reducing skin irritation and promoting healing.
Recent studies have focused on the interactions of rhoifolin with various biological targets:
- Enzyme Inhibition: Rhoifolin shows promising inhibitory effects on enzymes such as butyrylcholinesterase and tyrosinase, suggesting potential applications in cognitive enhancement and skin whitening formulations .
- Molecular Docking Studies: In-silico studies indicate that rhoifolin binds effectively to the active sites of several enzymes involved in oxidative stress and metabolic pathways, further supporting its pharmacological potential .
Rhoifolin shares structural similarities with other flavonoids but possesses unique properties due to its specific glycosylation pattern. Here are some similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Apigenin | Flavone | Parent structure of rhoifolin; lacks glycosylation. |
| Luteolin | Flavone | Exhibits strong anti-inflammatory properties; less cytotoxic than rhoifolin. |
| Hesperidin | Flavonoid Glycoside | Contains a different sugar moiety; primarily known for cardiovascular benefits. |
| Quercetin | Flavonol | Broad-spectrum antioxidant; does not have the same glycosylation as rhoifolin. |
Rhoifolin's unique combination of glycosylation and biological activity distinguishes it from these similar compounds, particularly in its specific therapeutic applications related to neuroprotection and metabolic regulation.








